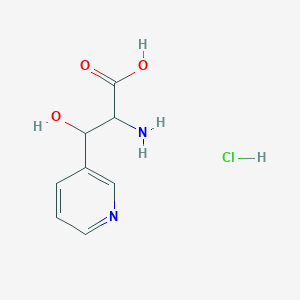

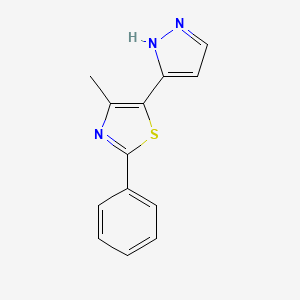

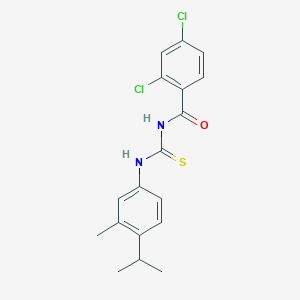

![molecular formula C20H13N3O2S B2981728 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 315683-21-7](/img/structure/B2981728.png)

5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that is synthesized through a multi-step process.

Applications De Recherche Scientifique

Antimicrobial Activity

Quinazolinone derivatives have been recognized for their antimicrobial properties . The sulfur and nitrogen heterocycles present in the compound contribute to its potential as an antimicrobial agent. Research could explore its efficacy against a spectrum of bacterial and fungal pathogens, possibly leading to new treatments for infectious diseases.

Anti-inflammatory Uses

The anti-inflammatory potential of quinazolinones is another area of interest . The compound’s structure may be conducive to inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma. Further studies could determine its effectiveness and mechanism of action in reducing inflammation.

Antifungal Applications

Quinazolinones have shown antifungal activity , which suggests that this compound could serve as a starting point for developing antifungal medications. Its application could be particularly valuable in agriculture, where fungal infections can devastate crops, as well as in medical settings to treat fungal infections in humans.

Antimalarial Properties

The fight against malaria could benefit from the synthesis of new quinazolinone-based compounds. Given their history of antimalarial properties , this compound could be modified and tested against various strains of the malaria parasite, potentially contributing to global health initiatives.

Cancer Therapy

Quinazoline derivatives have been used in cancer therapy , particularly in targeted treatments . This compound’s structure may interact with specific cancer cell lines, providing a pathway for the development of new anticancer drugs. Its effects on bladder cancer, for example, could be a significant area of research .

Synthesis of Novel Heterocyclic Compounds

The compound’s structure is conducive to the synthesis of a variety of novel heterocyclic compounds . These new derivatives could have a wide range of applications, including as intermediates in pharmaceutical synthesis or as novel materials with unique properties.

Biological Activity Modulation

The presence of a furan ring and a thioether linkage in the compound suggests that it could be used to modulate biological activity . By altering these functional groups, researchers could develop derivatives with enhanced or diminished activity, depending on the desired outcome.

Mécanisme D'action

Target of action

Quinazolinone and quinazoline derivatives, which this compound is a part of, have been found to have a wide range of biopharmaceutical activities . They are considered significant for the synthesis of diverse molecules with physiological significance and pharmacological utilization . .

Mode of action

The mode of action of quinazolinone and quinazoline derivatives can vary greatly depending on their specific structure and functional groups . Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action.

Biochemical pathways

Quinazolinone and quinazoline derivatives can affect a variety of biochemical pathways due to their wide range of biological activities . .

Propriétés

IUPAC Name |

5-(furan-2-ylmethylsulfanyl)quinazolino[2,3-a]phthalazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2S/c24-20-16-9-3-4-10-17(16)21-18-14-7-1-2-8-15(14)19(22-23(18)20)26-12-13-6-5-11-25-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGQJXMIMJCFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2SCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

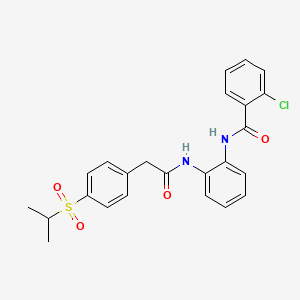

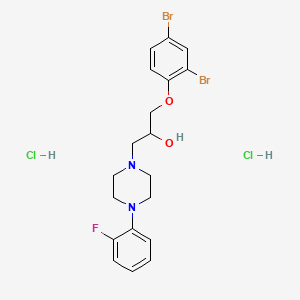

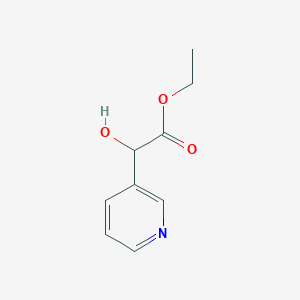

![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)

![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)